molecular formula C23H25F3N4O5 B1668483 2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide CAS No. 137888-49-4

2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide

Cat. No. B1668483
Key on ui cas rn: 137888-49-4
M. Wt: 494.5 g/mol
InChI Key: GKJZEKSHCJELPL-UHFFFAOYSA-N
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Patent
US04559354

Procedure details

4.28 ml of 5.9N methanolic hydrochloric acid are added to a solution of 8.39 g of 1-amino-3-[4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)-phenoxy]-2-propanol in 250 ml of methanol. The pH is adjusted to 8-9 by the addition of solid potassium hydroxide; there are subsequently added 25 g of molecular sieve (pore size 3 Å), 5.6 g of 2,3-dihydro-2,2-dimethyl-7-(2-oxoethoxy)-4H-1,3-benzoxazin-4-one and finally 0.59 g of sodium cyanoborohydride. The mixture, containing the corresponding Schiff's base, is stirred under reflux at room temperature for 18 hours and, after the addition of 50 ml of 5.9N methanolic hydrochloric acid, for a further one hour, filtered and the solvent is removed in a rotary evaporator. The residue is chromatographed on silica gel with a mixture of chloroform/methanol/ammonia (40:50:5), the main fractions are freed of solvent and the residue is recrystallised from methanol, yielding 1-[2-(3 -carbamoyl-4-hydroxyphenoxy)-ethylamino]-3-[4-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]-phenoxy]-2-propanol having a melting point of 195°-197°.
Quantity
4.28 mL
Type
reactant
Reaction Step One
Name
1-amino-3-[4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)-phenoxy]-2-propanol
Quantity
8.39 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,3-dihydro-2,2-dimethyl-7-(2-oxoethoxy)-4H-1,3-benzoxazin-4-one
Quantity
5.6 g
Type
reactant
Reaction Step Three
Quantity
0.59 g
Type
reactant
Reaction Step Four
[Compound]
Name
Schiff's base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH:4]([OH:23])[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[N:14]([CH3:22])[CH:15]=[C:16]([C:18]([F:21])([F:20])[F:19])[N:17]=2)=[CH:9][CH:8]=1.[OH-:24].[K+].[CH3:26][C:27]1(C)NC(=O)[C:30]2[CH:34]=[CH:35][C:36](OCC=O)=[CH:37][C:29]=2[O:28]1.[C:43]([BH3-])#[N:44].[Na+].C[OH:48]>>[C:43]([C:34]1[CH:30]=[C:29]([CH:37]=[CH:36][C:35]=1[OH:48])[O:28][CH2:27][CH2:26][NH:2][CH2:3][CH:4]([OH:23])[CH2:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[N:14]([CH3:22])[CH:15]=[C:16]([C:18]([F:21])([F:19])[F:20])[N:17]=2)=[CH:11][CH:12]=1)(=[O:24])[NH2:44] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
4.28 mL
Type
reactant
Smiles
Cl
Name
1-amino-3-[4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)-phenoxy]-2-propanol
Quantity
8.39 g
Type
reactant
Smiles
NCC(COC1=CC=C(C=C1)C=1N(C=C(N1)C(F)(F)F)C)O
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
2,3-dihydro-2,2-dimethyl-7-(2-oxoethoxy)-4H-1,3-benzoxazin-4-one
Quantity
5.6 g
Type
reactant
Smiles
CC1(OC2=C(C(N1)=O)C=CC(=C2)OCC=O)C
Step Four
Name
Quantity
0.59 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Five
Name
Schiff's base
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel with a mixture of chloroform/methanol/ammonia (40:50:5)
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(N)(=O)C=1C=C(OCCNCC(COC2=CC=C(C=C2)C=2N(C=C(N2)C(F)(F)F)C)O)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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